![molecular formula C16H13ClN2O2 B2458605 N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide CAS No. 1825646-62-5](/img/structure/B2458605.png)
N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide, also known as CCMA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CCMA belongs to the class of compounds known as amides and has been shown to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide is not fully understood. However, it is believed that N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylase, an enzyme involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain pro-inflammatory cytokines. N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has also been shown to possess antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds. It may also have off-target effects that need to be considered when interpreting experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide. One area of research is to further investigate its potential use as a drug candidate for the treatment of cancer. This could involve testing its efficacy in animal models and clinical trials. Another area of research is to investigate its potential use in the treatment of other diseases associated with inflammation and oxidative stress. Finally, further studies are needed to fully understand the mechanism of action of N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide and its potential off-target effects.
Synthesemethoden
The synthesis of N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide involves the reaction of 2-(4-hydroxyphenyl)acetic acid with 2-chlorobenzyl cyanide in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions for several hours to yield N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide as a white crystalline solid. The purity of N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide can be further improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research has been its use as a potential drug candidate for the treatment of cancer. N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-4-2-1-3-13(14)15(10-18)19-16(21)9-11-5-7-12(20)8-6-11/h1-8,15,20H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMFOTVVKBWJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)CC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Chlorophenyl)(cyano)methyl]-2-(4-hydroxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

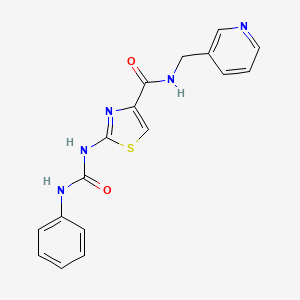
![4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2458524.png)
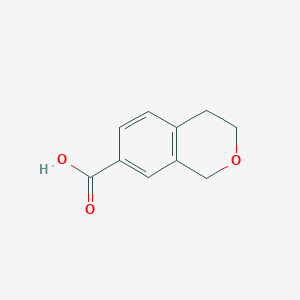

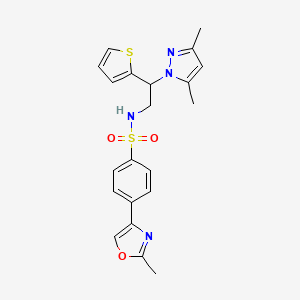
![2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2458533.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458536.png)

![N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide](/img/structure/B2458539.png)
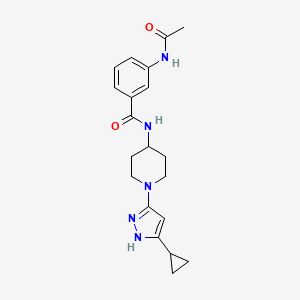
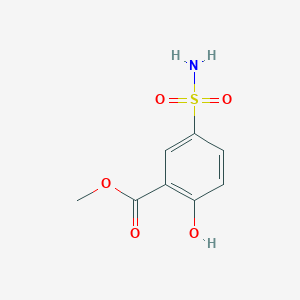
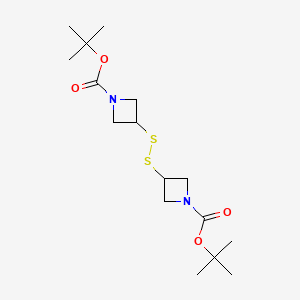
![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2458545.png)